![molecular formula C7H12O3 B040587 (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate CAS No. 124150-23-8](/img/structure/B40587.png)
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate
Overview
Description
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate is a chiral building block that has gained significant importance in the field of organic synthesis. It is commonly known as trans-2-hydroxymethylcyclopentanecarboxylic acid methyl ester and is widely used in the preparation of various biologically active compounds.
Scientific Research Applications
Synthesis of Enantiopure Derivatives:
- Enantiopure methyl derivatives, similar to (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate, have been synthesized using novel strategies for transforming nitrohexofuranoses into cyclopentylamines. Such compounds have potential applications in pharmaceuticals due to their enantiopurity (Estévez et al., 2010).
Crystal Structure Analysis:
- The crystal structure of closely related derivatives has been analyzed, revealing features like intramolecular hydrogen bonding, which are essential for understanding the chemical behavior of these compounds (Adams et al., 1995).
Pharmaceutical Applications:
- Certain cyclopentanecarboxylate derivatives show promise as structural analogs of amino acids like serine and threonine, with potential antitumor properties (Huddle & Skinner, 1971).
Stereochemical Control in Synthesis:
- Studies have demonstrated stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives, crucial for creating compounds with specific biological activities (Abazi et al., 1999).
Material Science Applications:
- Methyl derivatives like 2-(bicyclo[3.1.0]hex-1-yl)acrylate have been identified as highly reactive polymers suitable for high-performance coatings, indicating potential applications in material science (Moszner et al., 2003).
Safety and Hazards
properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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